molecular formula C6H15NO2Si B15156394 2-Amino-3-(trimethylsilyl)propanoic acid

2-Amino-3-(trimethylsilyl)propanoic acid

Cat. No.: B15156394
M. Wt: 161.27 g/mol
InChI Key: MNHNHHIHUYPXHP-UHFFFAOYSA-N
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Description

2-Amino-3-(trimethylsilyl)propanoic acid is an organic compound that features a trimethylsilyl group attached to a propanoic acid backbone. This compound is notable for its applications in various scientific fields, particularly in nuclear magnetic resonance (NMR) spectroscopy, where it is often used as an internal reference standard .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(trimethylsilyl)propanoic acid typically involves the reaction of alanine with trimethylchlorosilane in the presence of a base. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(trimethylsilyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Amino-3-(trimethylsilyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(trimethylsilyl)propanoic acid involves its interaction with specific molecular targets and pathways. In NMR spectroscopy, its trimethylsilyl group provides a distinct chemical shift, making it an ideal internal reference standard. The compound’s effects in biological systems are related to its role as an amino acid derivative, influencing protein synthesis and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-(trimethylsilyl)propanoic acid is unique due to its amino group, which allows it to participate in a broader range of chemical and biological reactions compared to its analogs. This makes it particularly valuable in research involving amino acid metabolism and protein synthesis .

Properties

IUPAC Name

2-amino-3-trimethylsilylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2Si/c1-10(2,3)4-5(7)6(8)9/h5H,4,7H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHNHHIHUYPXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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